molecular formula C16H17N3 B12699482 6-Cyano-6-norfestuclavine CAS No. 63719-19-7

6-Cyano-6-norfestuclavine

Cat. No.: B12699482
CAS No.: 63719-19-7
M. Wt: 251.33 g/mol
InChI Key: SYQUHRNOAYZARM-CCWWQKHMSA-N
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Description

6-Cyano-6-norfestuclavine is a synthetic clavine-type ergot alkaloid derived from festuclavine through substitution of a cyano group (-CN) at position 6 of its ergoline backbone. Clavine alkaloids are indole derivatives known for their diverse biological activities, including antimicrobial properties. Its structural modification, particularly the introduction of the cyano group, is hypothesized to enhance target specificity while reducing acute toxicity compared to natural clavines like agroclavine and festuclavine .

Properties

CAS No.

63719-19-7

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

(6aR,9R)-9-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile

InChI

InChI=1S/C16H17N3/c1-10-5-13-12-3-2-4-14-16(12)11(7-18-14)6-15(13)19(8-10)9-17/h2-4,7,10,13,15,18H,5-6,8H2,1H3/t10-,13?,15-/m1/s1

InChI Key

SYQUHRNOAYZARM-CCWWQKHMSA-N

Isomeric SMILES

C[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C#N

Canonical SMILES

CC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 6-Cyano-6-norfestuclavine typically involves the introduction of a cyano group to the norfestuclavine structure. One common method is the nucleophilic displacement of a bromide group with cyanide. For example, 6-bromo-6-deoxycellulose derivatives can be converted to 6-cyano-6-deoxycellulose esters through a one-pot synthesis . This method highlights the importance of regioselective bromination and subsequent cyanation in achieving the desired product.

Chemical Reactions Analysis

6-Cyano-6-norfestuclavine can undergo various chemical reactions, including:

Mechanism of Action

The exact mechanism of action of 6-Cyano-6-norfestuclavine is not fully understood. it is believed to exert its effects by interacting with cellular targets and pathways involved in microbial and cancer cell growth. The cyano group may play a role in enhancing its binding affinity to these targets, thereby increasing its biological activity .

Comparison with Similar Compounds

Table 1: Antimicrobial Activity of Clavine Derivatives

Compound Substituent S. aureus E. coli P. aeruginosa P. vulgaris C. albicans
This compound 6-CN 250 µg/ml 250 µg/ml
6-Allyl-6-norfestuclavine 6-Allyl 30 µg/ml
1-Propyl-6-norfestuclavine 1-Propyl Inhibited* 60 µg/ml Inhibited* Inhibited* 250 µg/ml
1-Allyl-6-norfestuclavine 1-Allyl Inhibited* Inhibited* Inhibited* Inhibited* Inhibited*
1-Methyl-agroclavine 1-Methyl 200 µg/ml

Inhibited: Growth suppression reported without specific MIC values .

Key Findings

Antibacterial Activity

  • This compound: Exhibits selective potency against P. aeruginosa (MIC 250 µg/ml), a pathogen notorious for antibiotic resistance. No activity was reported against S. aureus, E. coli, or P. vulgaris .
  • 6-Allyl-6-norfestuclavine: Most potent against S. aureus (MIC 30 µg/ml) but inactive against other pathogens .
  • 1-Propyl- and 1-Allyl-6-norfestuclavine: Broad-spectrum inhibitors, suppressing all four bacterial species (S. aureus, E. coli, P. aeruginosa, P. vulgaris) and C. albicans. The 1-propyl derivative showed specific MICs of 60 µg/ml (E. coli) and 250 µg/ml (C. albicans) .

Antifungal Activity

  • This compound: Matched the antifungal efficacy of 1-propyl-6-norfestuclavine (MIC 250 µg/ml against C.

Toxicity Profile

Modifications such as cyano, allyl, or propyl substitutions significantly reduced acute toxicity in murine models compared to parent clavines, suggesting improved therapeutic safety .

Mechanistic and Structural Insights

  • The cyano group at position 6 in this compound likely enhances interaction with bacterial efflux pumps or fungal cell membranes, explaining its specificity for P. aeruginosa and C. albicans.

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